

Spectroscopic Analysis of 2-Octyl-1-decanol: A Comparative Guide

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Compound of Interest		
Compound Name:	1-Decanol, 2-octyl-	
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For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of long-chain alcohols is crucial for their application in various formulations. This guide provides a detailed comparison of the spectroscopic data for 2-octyl-1-decanol against structurally similar Guerbet alcohols, 2-hexyl-1-octanol and 2-decyl-1-tetradecanol. The included experimental data and protocols offer a foundational resource for quality control and structural verification.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-octyl-1-decanol and its comparators.

¹H NMR Data



Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
2-Octyl-1-decanol	3.54	d	-CH ₂ OH
1.46	m	-CH-	
1.20-1.38	m	-CH ₂ - (chain)	_
0.88	t	-CH₃	_
2-Hexyl-1-octanol	3.48	d (J=5.1 Hz)	-CH ₂ OH
1.20	m	-CH-, -CH ₂ - (chain)	
0.81	t	-CH₃	_
2-Decyl-1- tetradecanol	~3.5	d	-CH₂OH
~1.2-1.4	m	-CH-, -CH ₂ - (chain)	
~0.9	t	-CH₃	_

¹³C NMR Data

Compound	Chemical Shift (δ) ppm	Assignment
2-Octyl-1-decanol	Data not available in searched sources	-
2-Hexyl-1-octanol	65.85, 40.16, 31.89, 30.85, 29.94, 29.35, 22.34, 14.13	-CH2OH, -CH-, various -CH2-, - CH3
2-Decyl-1-tetradecanol	Data not available in searched sources	-

IR Data



Compound	Absorption Bands (cm ⁻¹)	Assignment
2-Octyl-1-decanol	~3300 (broad), ~2920, ~2850, ~1460, ~1050	O-H stretch, C-H stretch (asymmetric), C-H stretch (symmetric), C-H bend, C-O stretch
2-Hexyl-1-octanol	~3330 (broad), ~2925, ~2855, ~1465, ~1050	O-H stretch, C-H stretch (asymmetric), C-H stretch (symmetric), C-H bend, C-O stretch
2-Decyl-1-tetradecanol	~3340 (broad), ~2920, ~2850, ~1465, ~1050	O-H stretch, C-H stretch (asymmetric), C-H stretch (symmetric), C-H bend, C-O stretch

Mass Spectrometry Data

Compound	Molecular Ion (M+) m/z	Key Fragment lons m/z
2-Octyl-1-decanol	298.3	Data not available in searched sources
2-Hexyl-1-octanol	214.2	Data not available in searched sources
2-Decyl-1-tetradecanol	354.4	Data not available in searched sources

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule, confirming its structure.

Methodology:



- Sample Preparation: Dissolve approximately 10-20 mg of the alcohol in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to obtain singlet peaks for each carbon.
 - A higher number of scans is typically required for ¹³C NMR (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
 - Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

Sample Preparation: As 2-octyl-1-decanol and its analogues are viscous liquids, the
 Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the neat liquid



sample directly onto the ATR crystal.

- Instrument: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
- · Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support structural elucidation.

Methodology:

- Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and purification before it enters the mass spectrometer.
- Instrument: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- · GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:



- o Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 400).
- Ion Source Temperature: 230 °C.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a long-chain alcohol like 2-octyl-1-decanol.

Caption: Workflow for Spectroscopic Analysis of 2-Octyl-1-decanol.

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